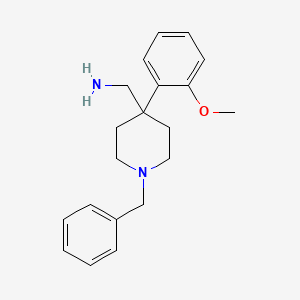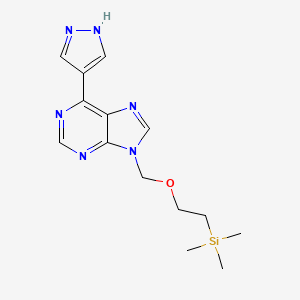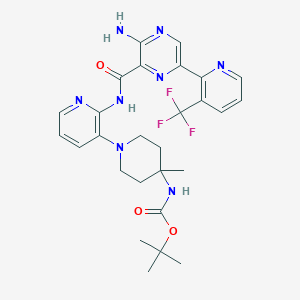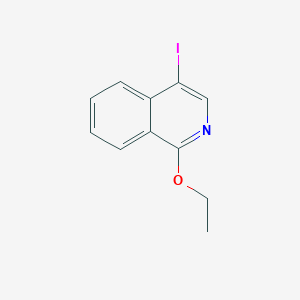
(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine: is a complex organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a benzyl group and a methoxyphenyl group, making it a unique structure with potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a more saturated form.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of more saturated piperidine derivatives.
Substitution: Various substituted benzyl or methoxyphenyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in receptor binding studies, helping to elucidate the function of various receptors in the body .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active piperidine derivatives .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
作用機序
The mechanism of action of (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. It is believed to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in conditions such as hypertension and neurological disorders .
類似化合物との比較
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant of the piperidine class and acts as a potent dopamine reuptake inhibitor.
1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine: Known for its potential therapeutic effects and unique structural features.
Uniqueness: (1-Benzyl-4-(2-methoxyphenyl)piperidin-4-yl)methanamine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its methoxyphenyl group is particularly significant in modulating its interaction with biological targets, making it a compound of interest in medicinal chemistry .
特性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
[1-benzyl-4-(2-methoxyphenyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C20H26N2O/c1-23-19-10-6-5-9-18(19)20(16-21)11-13-22(14-12-20)15-17-7-3-2-4-8-17/h2-10H,11-16,21H2,1H3 |
InChIキー |
KWJLSMMSHMMXMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CC3=CC=CC=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11831505.png)




![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)



![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)

